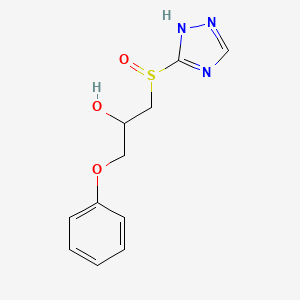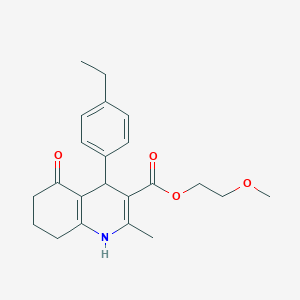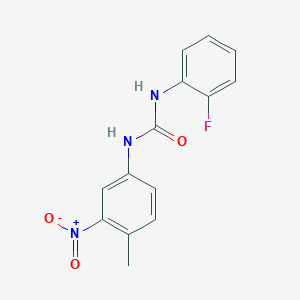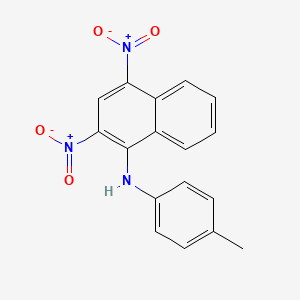
N-(1-adamantylmethyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-4-morpholinecarboxamide, commonly known as ADMC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. ADMC is a morpholine-based compound that belongs to the class of adamantane derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antinociceptive, and anticancer properties. In
Wirkmechanismus
The exact mechanism of action of ADMC is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory process. ADMC has also been found to activate the opioid receptors, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects
ADMC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory process. ADMC has also been found to inhibit the activity of certain enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ADMC has also been found to activate the opioid receptors, which may contribute to its antinociceptive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ADMC in lab experiments is its potent antinociceptive and anti-inflammatory properties. This makes it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. Another advantage of using ADMC is its relatively simple synthesis method, which makes it easy to produce on a large scale. However, one of the limitations of using ADMC in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the use of ADMC in scientific research. One area of research could be the development of novel analgesic and anti-inflammatory drugs based on ADMC. Another area of research could be the development of ADMC-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of ADMC and its potential toxicity, which may help to guide its future use in scientific research.
Synthesemethoden
The synthesis of ADMC involves the reaction of 1-adamantylmethylamine with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with morpholine to obtain ADMC. The synthesis method of ADMC is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
ADMC has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been found to exhibit potent antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. ADMC has also been found to exhibit anticancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(18-1-3-20-4-2-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHGIAPIASYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5169083.png)

![N-cyclopropyl-1'-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5169099.png)
![3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5169113.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5169120.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5169124.png)
![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)


![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)
